3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one
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Overview
Description
3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger reaction, which involves the reaction of an imine with a ketene.
Example Reaction:
Reactants: 4-ethoxybenzaldehyde, p-toluidine, and a ketene precursor.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a controlled temperature (e.g., 0-5°C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The molecular targets and pathways involved would vary based on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-phenyl-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-amino-1-(4-ethoxyphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-22-15-10-8-14(9-11-15)20-17(16(19)18(20)21)13-6-4-12(2)5-7-13/h4-11,16-17H,3,19H2,1-2H3 |
InChI Key |
AXRVTZQAAJBOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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